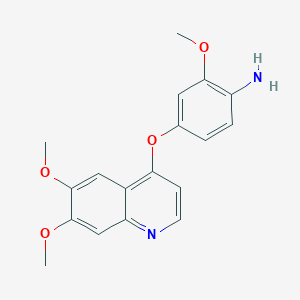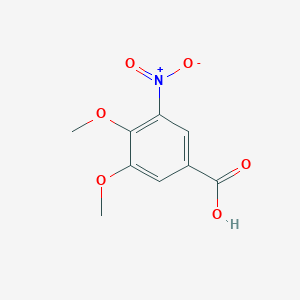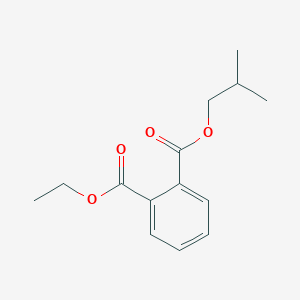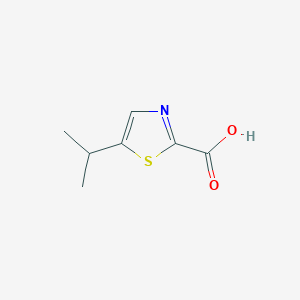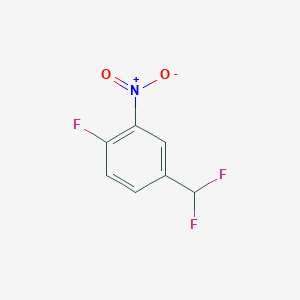
4-(Difluoromethyl)-1-fluoro-2-nitrobenzene
概要
説明
4-(Difluoromethyl)-1-fluoro-2-nitrobenzene is an organic compound that features a benzene ring substituted with a difluoromethyl group, a fluorine atom, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions: One common method is the electrophilic difluoromethylation of aromatic compounds using difluorocarbene precursors . This reaction can be catalyzed by transition metals such as copper or palladium under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration of the aromatic ring followed by selective fluorination and difluoromethylation . The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid derivative.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 4-(Difluoromethyl)-1-fluoro-2-aminobenzene.
Substitution: 4-(Difluoromethyl)-1-substituted-2-nitrobenzene.
Oxidation: 4-(Carboxydifluoromethyl)-1-fluoro-2-nitrobenzene.
科学的研究の応用
4-(Difluoromethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:
作用機序
The mechanism of action of 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to biological targets . The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
類似化合物との比較
- 4-(Trifluoromethyl)-1-fluoro-2-nitrobenzene
- 4-(Difluoromethyl)-1-chloro-2-nitrobenzene
- 4-(Difluoromethyl)-1-fluoro-2-aminobenzene
Comparison: 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene is unique due to the presence of both a difluoromethyl group and a nitro group on the aromatic ring. This combination imparts distinct electronic properties and reactivity compared to similar compounds. For instance, the difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
特性
IUPAC Name |
4-(difluoromethyl)-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPIQVYGOJQOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606564 | |
| Record name | 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61324-89-8 | |
| Record name | 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


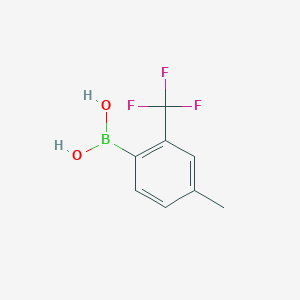
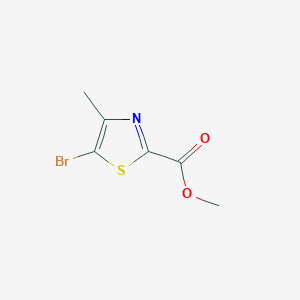
![1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine](/img/structure/B1603246.png)
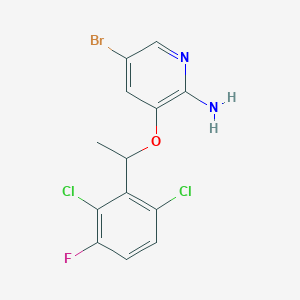
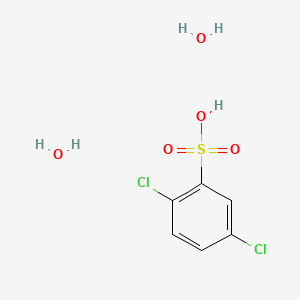


![7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine](/img/structure/B1603255.png)

